molecular formula C10H11FN6O2 B12795487 2,6-Diamino-9-(2,3-dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)purine CAS No. 405238-83-7

2,6-Diamino-9-(2,3-dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)purine

Cat. No.: B12795487
CAS No.: 405238-83-7
M. Wt: 266.23 g/mol
InChI Key: NJEYWVZTRIAXQY-AJAUBTJJSA-N
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Description

2,6-Diamino-9-(2,3-dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)purine: is a synthetic nucleoside analogue.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-9-(2,3-dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)purine typically involves the fluorination of purine nucleosidesThis can be achieved using diethylaminosulfur trifluoride (DAST) as a fluorinating agent . The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the process. Purification steps such as crystallization and chromatography are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-9-(2,3-dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)purine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Fluorinating Agents: Diethylaminosulfur trifluoride (DAST)

    Oxidizing Agents: Potassium permanganate (KMnO4)

    Reducing Agents: Sodium borohydride (NaBH4)

    Hydrolysis Conditions: Acidic or basic aqueous solutions

Major Products Formed

The major products formed from these reactions include various fluorinated purine nucleosides and their derivatives, which can have different biological activities .

Scientific Research Applications

2,6-Diamino-9-(2,3-dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Diamino-9-(2,3-dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)purine involves its incorporation into DNA or RNA, leading to chain termination or the inhibition of nucleic acid synthesis. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Diamino-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)purine
  • Fludarabine phosphate
  • Clofarabine
  • Vidarabine

Uniqueness

2,6-Diamino-9-(2,3-dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)purine is unique due to its specific fluorination pattern and the resulting biological activity. Unlike other nucleoside analogues, it has shown a distinct ability to inhibit certain viral and cancerous processes, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

405238-83-7

Molecular Formula

C10H11FN6O2

Molecular Weight

266.23 g/mol

IUPAC Name

[(2S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol

InChI

InChI=1S/C10H11FN6O2/c11-5-1-4(2-18)19-9(5)17-3-14-6-7(12)15-10(13)16-8(6)17/h1,3-4,9,18H,2H2,(H4,12,13,15,16)/t4-,9+/m0/s1

InChI Key

NJEYWVZTRIAXQY-AJAUBTJJSA-N

Isomeric SMILES

C1=C([C@@H](O[C@@H]1CO)N2C=NC3=C(N=C(N=C32)N)N)F

Canonical SMILES

C1=C(C(OC1CO)N2C=NC3=C(N=C(N=C32)N)N)F

Origin of Product

United States

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